molecular formula C9H16O3 B14273413 Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4S)- CAS No. 168134-57-4

Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4S)-

Cat. No.: B14273413
CAS No.: 168134-57-4
M. Wt: 172.22 g/mol
InChI Key: VPJGRXDHGORXSS-SFYZADRCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4S)- typically involves the esterification of the corresponding alcohol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

. the general principles of esterification and purification through distillation or recrystallization would apply.

Chemical Reactions Analysis

Types of Reactions

Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4S)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4S)- is primarily used in scientific research due to its unique stereochemistry and reactivity. Its applications include:

Mechanism of Action

The mechanism of action of Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4S)- involves its interaction with various molecular targets, depending on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways

Comparison with Similar Compounds

Similar Compounds

  • Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4R)-
  • Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2S,4S)-
  • Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2S,4R)-

Uniqueness

The uniqueness of Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4S)- lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .

Properties

CAS No.

168134-57-4

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

[(2S,4R)-2,4-dimethyl-5-oxopentyl] acetate

InChI

InChI=1S/C9H16O3/c1-7(5-10)4-8(2)6-12-9(3)11/h5,7-8H,4,6H2,1-3H3/t7-,8+/m1/s1

InChI Key

VPJGRXDHGORXSS-SFYZADRCSA-N

Isomeric SMILES

C[C@@H](C[C@@H](C)C=O)COC(=O)C

Canonical SMILES

CC(CC(C)C=O)COC(=O)C

Origin of Product

United States

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